![molecular formula C22H29N3O5 B2424154 methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-22-8](/img/structure/B2424154.png)
methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Antitumor and Antimalarial Properties
Research has shown that derivatives of quinazoline, similar to the compound , exhibit potent antimalarial, antibacterial, and antitumor activities. For instance, trimetrexate, a quinazoline derivative, has demonstrated a broad spectrum of antitumor effects and has been evaluated for its antimalarial and antibacterial properties, indicating its potential in developing treatments for various diseases (E. Elslager, J. Johnson, L. M. Werbel, 1983).
Synthesis of Quinazoline Derivatives
The compound's framework is central to synthesizing various heterocyclic systems, including benzoxazines, quinazolin-2-ones, and quinoline-4-ones, through methods like palladium-catalyzed oxidative carbonylation. This synthesis approach highlights the versatility of quinazoline derivatives in creating structurally diverse molecules with potential pharmacological activities (M. Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, Matteo Soliani, 2004).
Isocyanide Cyclization Reactions
Quinazoline derivatives have been utilized in isocyanide cyclization reactions to form various heterocyclic systems, demonstrating the compound's role in expanding synthetic methodologies for creating complex molecules. This application is crucial for developing new materials and pharmaceuticals with specific biological activities (B. Neue, Ralph Reiermann, R. Fröhlich, B. Wibbeling, K. Bergander, E. Würthwein, 2013).
Development of Antifolate Agents
Quinazoline derivatives have been explored for their antifolate properties, indicating their potential in cancer therapy. The synthesis and evaluation of these compounds have contributed to understanding their mechanism of action and optimizing their therapeutic efficacy (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).
Antimonoamineoxidase and Antitumor Activity
Specific quinazoline derivatives have shown antimonoamineoxidase and antitumor activities, offering a foundation for developing new therapeutic agents targeting monoamine oxidase and various cancers. This research underscores the compound's versatility in drug discovery and development (A. Markosyan, S. V. Dilanyan, R. S. Sukasyan, F. Arsenyan, B. T. Garibdzhanyan, 2008).
Properties
IUPAC Name |
methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-30-21(28)15-11-12-17-18(14-15)24-22(29)25(20(17)27)13-7-3-6-10-19(26)23-16-8-4-2-5-9-16/h11-12,14,16H,2-10,13H2,1H3,(H,23,26)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZAQBQQYMQAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/no-structure.png)
![N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2424072.png)
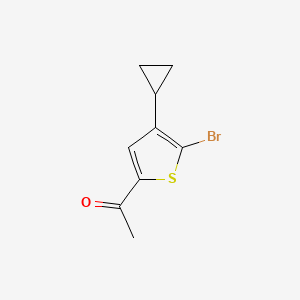

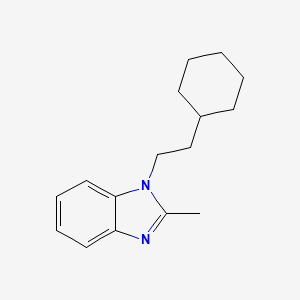
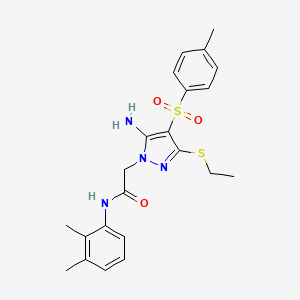
![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)
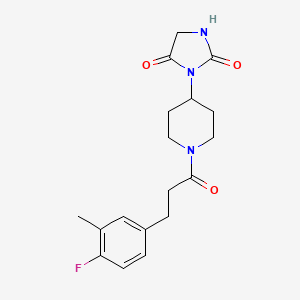
![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)


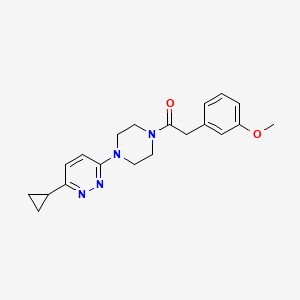
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)
